molecular formula C15H15BrF3N5 B15122123 2-{4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-methylpyrimidine

2-{4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-methylpyrimidine

Cat. No.: B15122123
M. Wt: 402.21 g/mol
InChI Key: NWEZJABZBJTASH-UHFFFAOYSA-N
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Description

2-{4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-methylpyrimidine is a complex organic compound that features a pyridine ring substituted with bromine and trifluoromethyl groups, a piperazine ring, and a methylated pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-methylpyrimidine typically involves multiple steps, starting with the preparation of the pyridine and pyrimidine precursorsThe final step involves the coupling of the brominated pyridine derivative with 4-methylpyrimidine under suitable conditions, often using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and various nucleophiles for substitution reactions. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

2-{4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-methylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and bromine substituents can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions. The piperazine ring can act as a flexible linker, allowing the compound to adopt conformations that optimize interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-methylpyrimidine is unique due to its combination of a brominated pyridine ring, a piperazine linker, and a methylated pyrimidine ring.

Properties

Molecular Formula

C15H15BrF3N5

Molecular Weight

402.21 g/mol

IUPAC Name

2-[4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-4-methylpyrimidine

InChI

InChI=1S/C15H15BrF3N5/c1-10-2-3-20-14(22-10)24-6-4-23(5-7-24)13-12(16)8-11(9-21-13)15(17,18)19/h2-3,8-9H,4-7H2,1H3

InChI Key

NWEZJABZBJTASH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Br

Origin of Product

United States

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